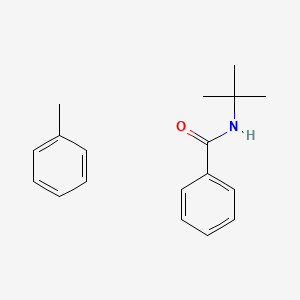

N-tert-butylbenzamide;toluene

Description

N-tert-butylbenzamide as a Pivotal Amide Motif

The N-tert-butylbenzamide molecule serves as a pivotal amide motif due to the distinct characteristics arising from its structure. Amides are a fundamental functional group in organic chemistry and biology, but the presence of the tert-butyl group on the nitrogen atom of N-tert-butylbenzamide introduces significant steric hindrance. This steric bulk influences the conformation and reactivity of the amide group, making it a valuable tool for chemists to probe and understand steric effects in chemical reactions. cymitquimica.comvulcanchem.com

The compound is a white to off-white solid at room temperature and is generally insoluble in water but soluble in organic solvents like methanol, dichloromethane, and diethyl ether. Infrared spectroscopy studies have been employed to investigate the solvent-solute interactions of N-tert-butylbenzamide, revealing that both amide self-association and steric effects are crucial factors determining the position of the carbonyl group's vibrational frequency in different solvents. researchgate.net

Table 1: Physicochemical Properties of N-tert-butylbenzamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | nih.gov |

| Molecular Weight | 177.24 g/mol | biosynth.com |

| Melting Point | 133-134 °C | biosynth.comresearchgate.net |

| Boiling Point | ~235 °C | |

| IUPAC Name | N-tert-butylbenzamide | nih.gov |

Strategic Importance in Contemporary Organic Synthesis and Research

N-tert-butylbenzamide and its derivatives are of strategic importance in modern organic synthesis and research, primarily serving as versatile intermediates. The N-tert-butyl group can act as a protecting group for the amide nitrogen, which can be removed under specific conditions. More significantly, it functions as a directing group in C-H activation/functionalization reactions, a powerful strategy in modern synthesis for creating complex molecules in a more efficient and atom-economical manner.

For instance, the amide group of N-tert-butylbenzamide can direct the regioselective arylation at the ortho-position of the benzene (B151609) ring. acs.org Research has demonstrated the use of ruthenium(II) and iridium catalysts for such C-H functionalization reactions, allowing for the introduction of various aryl groups. acs.orgrsc.org This capability is highly valuable for the construction of substituted aromatic compounds that are often found in pharmaceuticals and other functional materials.

Furthermore, derivatives of N-tert-butylbenzamide have been explored for their potential biological activities. For example, 4-amino-N-(tert-butyl)benzamide is a key intermediate in the synthesis of various pharmaceutical compounds. biosynth.com Studies have also investigated the anticancer effects of N-alkyl-benzamide derivatives, highlighting the importance of the N-substituent's structure on biological activity. orientjchem.org

The synthesis of N-tert-butylbenzamide itself can be achieved through several methods, most notably the Ritter reaction, where a nitrile reacts with a source of a tert-butyl carbocation, such as tert-butanol (B103910) or di-tert-butyl dicarbonate (B1257347), in the presence of an acid catalyst. researchgate.netias.ac.inresearchgate.net Efficient catalytic systems have been developed to facilitate this transformation under mild conditions. researchgate.netsemanticscholar.org Another common synthetic route involves the reaction of benzoyl chloride with tert-butylamine (B42293). prepchem.com

Table 2: Selected Research Findings on N-tert-butylbenzamide and Its Derivatives

| Research Area | Key Finding | Compound(s) Studied | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| C-H Arylation | Ru(II)-catalyzed distal sp²(C8–H) arylation of quinoline (B57606) N-oxides and ortho-arylation of N-tert-butylbenzamide. | N-tert-butylbenzamide, Quinoline N-oxides, Arylboronic acids | Ru(II) catalyst | acs.org |

| C-H Amidation | Iridium-catalyzed ortho-selective C-H amidation of N-tert-butylbenzamides with sulfonyl azides. | N-tert-butylbenzamide, Sulfonyl azides | [IrCp*Cl₂]₂, AgNTf₂ | rsc.org |

| Synthesis | A convenient synthesis of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate. | Various nitriles, di-tert-butyl dicarbonate | Cu(OTf)₂ | researchgate.net |

| Synthesis | Efficient synthesis of N-tert-butyl amides from nitriles and tert-butyl acetate (B1210297) using a catalytic amount of sulfuric acid. | Aromatic and aliphatic nitriles, tert-butyl acetate | H₂SO₄ | researchgate.net |

| Anticancer Research | 3,4,5-trihydroxy-N-tert-butyl-benzamide showed significant anticancer activity against colon carcinoma HCT-116 cells. | 3,4,5-trihydroxy-N-tert-butyl-benzamide | - | orientjchem.org |

Properties

CAS No. |

90252-31-6 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-tert-butylbenzamide;toluene |

InChI |

InChI=1S/C11H15NO.C7H8/c1-11(2,3)12-10(13)9-7-5-4-6-8-9;1-7-5-3-2-4-6-7/h4-8H,1-3H3,(H,12,13);2-6H,1H3 |

InChI Key |

UEURTCVQLJQXIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.CC(C)(C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butylbenzamide Construction and Analogues

Classical and Modern Amidation Approaches

The formation of the amide bond between a benzoic acid derivative and tert-butylamine (B42293) is the cornerstone of N-tert-butylbenzamide synthesis. This can be accomplished through several key strategies.

Acyl Halide and Amine Condensation Reactions

A widely employed method for synthesizing N-tert-butylbenzamide involves the condensation of a benzoyl halide, typically benzoyl chloride, with tert-butylamine. This nucleophilic acyl substitution reaction is a robust and high-yielding route to the desired amide.

In its simplest form, the reaction between an acyl halide and an amine can proceed without a catalyst. For instance, the reaction of 3-nitrobenzoyl chloride with tert-butylamine in ethyl acetate (B1210297) at 0–10°C requires no catalyst to form N-tert-butyl-3-nitrobenzamide. Similarly, a catalyst-free approach for the N-tert-butyloxycarbonylation of amines has been demonstrated in water, highlighting an environmentally friendly method. organic-chemistry.org

Often, a base is added to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. Triethylamine is a common choice for this purpose. In the synthesis of N-tert-butylbenzamide, the reaction can be carried out by adding benzoyl chloride to a solution of tert-butylamine. google.com The use of a base is also crucial in the synthesis of various substituted N-tert-butylbenzamides. For example, the preparation of N-tert-butyl 4-bromobenzamide (B181206) and N-tert-butyl 4-cyanobenzamide (B1359955) from their respective acyl chlorides and tert-butylamine is conducted in the presence of a base. google.com

A study on the base-mediated formation of amides from aliphatic amines and ynones demonstrated C-C bond cleavage at room temperature, offering an alternative route to amides. rsc.org

The choice of solvent can significantly impact the efficiency and outcome of amidation reactions. A variety of solvents have been successfully employed for the synthesis of N-tert-butylbenzamide and its analogues.

Methylene (B1212753) chloride is a common solvent for the reaction of 4-bromobenzoyl chloride with tert-butylamine. prepchem.com The reaction mixture is typically cooled initially and then stirred at room temperature. prepchem.com Benzene (B151609) has also been used as a reaction medium for the synthesis of N-tert-butyl 4-bromobenzamide and N-tert-butyl 4-cyanobenzamide. google.com

Recent research has highlighted the critical role of the solvent in controlling the outcome of the amidation of acid chlorides. nih.gov In some cases, the choice of solvent can determine whether a primary amide or an imide is formed. nih.gov For instance, in the reaction of benzoyl chloride with LiN(SiMe3)2, dioxane was found to be the optimal solvent for maximizing the yield of the primary amide. nih.gov The use of aqueous media, particularly in micellar catalysis, is also gaining traction for its sustainability benefits in palladium-catalyzed aminations of aryl halides with aliphatic amines. nih.gov

Table 1: Solvent Effects on the Synthesis of N-tert-butylbenzamide Analogues

| Acyl Halide | Amine | Solvent | Product | Yield (%) | Reference |

| 4-Bromobenzoyl chloride | tert-Butylamine | Methylene Chloride | 4-Bromo-N-tert-butylbenzamide | Not specified | prepchem.com |

| 4-Bromobenzoyl chloride | tert-Butylamine | Benzene | 4-Bromo-N-tert-butylbenzamide | 89 | google.com |

| 4-Cyanobenzoyl chloride | tert-Butylamine | Benzene | N-tert-Butyl-4-cyanobenzamide | 92 | google.com |

| Benzoyl chloride | LiN(SiMe3)2 | Dioxane | N-tert-Butylbenzamide | 63 | nih.gov |

Direct Amidation of Carboxylic Acids

Directly coupling a carboxylic acid with an amine offers a more atom-economical approach to amide synthesis by avoiding the pre-activation of the carboxylic acid to an acyl halide. However, this transformation often requires coupling agents or catalysts to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. dur.ac.uk

Boron-based reagents have emerged as effective mediators for this direct amidation. B(OCH2CF3)3, for example, can facilitate the amidation of a wide range of carboxylic acids and amines, including less nucleophilic amines like tert-butylamine, although higher reaction temperatures may be necessary. acs.orgacs.org Boronic acids have also been shown to catalyze direct amide formation, though they typically require dehydration methods to remove the water byproduct. acs.orgacs.org

Transition Metal-Catalyzed Amidation of Aryl Halides

Transition metal catalysis provides a powerful tool for forming C-N bonds, enabling the synthesis of N-tert-butylbenzamides from aryl halides and tert-butylamine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly prominent. These reactions often utilize specialized ligands to facilitate the catalytic cycle. nih.gov

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For example, a dual-base system of DBU and NaTFA has been shown to enable the palladium-catalyzed coupling of aryl chlorides with primary amides under mild, homogeneous conditions. acs.org Furthermore, the use of nickel catalysts in combination with visible light and tert-butylamine as a bifunctional additive has expanded the scope of cross-coupling reactions. uni-regensburg.de Palladium-catalyzed cascade reactions involving isocyanides have also been developed for the synthesis of N-acyl anthranilamides. utrgv.edu

Ritter Reaction as a Versatile Synthetic Route

The Ritter reaction is a classic and versatile method for preparing N-substituted amides, including N-tert-butylbenzamide. This reaction involves the reaction of a nitrile with a source of a stable carbocation, such as a tertiary alcohol or alkene, in the presence of a strong acid catalyst. irb.hrjimdofree.com

For the synthesis of N-tert-butylbenzamide, benzonitrile (B105546) is reacted with a tert-butyl carbocation precursor, commonly tert-butanol (B103910) or isobutylene, and a strong acid like sulfuric acid. irb.hrjimdofree.comias.ac.in The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the tert-butyl carbocation, followed by hydrolysis to yield the amide.

Numerous catalysts and reaction conditions have been developed to improve the efficiency and scope of the Ritter reaction. Mechanochemical methods using a Brønsted acid catalyst have been shown to afford N-tert-butylbenzamide rapidly at room temperature. irb.hr A variety of acid catalysts, including sulfated polyborate, Amberlyst-15, and bismuth triflate, have been successfully employed. ias.ac.inlookchem.com The reaction can often be performed under solvent-free conditions, enhancing its green credentials. ias.ac.in

Table 2: Comparison of Catalysts for the Ritter Reaction Synthesis of N-tert-butylbenzamide

| Catalyst | Reaction Condition | Time (h) | Yield (%) | Reference |

| Sulfated polyborate | Solvent-free / 100 °C | 1 | 96 | ias.ac.in |

| Amberlyst-15 | Solvent-free / 70 °C | Not specified | Not specified | ias.ac.in |

| Trifluoromethanesulfonic acid | Ball milling | 1 | 53 | irb.hr |

| Phosphoric acid | Ball milling | 1 | 96 | irb.hr |

| Sulfuric acid | Ball milling | 0.5 | 98 | irb.hr |

| Bismuth triflate | Water | Not specified | 93 | lookchem.com |

An alternative approach involves the condensation of an aryl cyanide with an alkyl halide in the presence of a metal halide and water. For instance, N-tert-butylbenzamide can be prepared from benzonitrile and t-butyl chloride using this method. google.com

Nitrile-Tertiary Alcohol Condensations

The condensation of nitriles with tertiary alcohols, a classic example of the Ritter reaction, is a cornerstone for synthesizing N-tert-butyl amides. ias.ac.inias.ac.in This reaction typically involves the generation of a stable carbocation from a tertiary alcohol in the presence of a strong acid, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis yields the desired amide.

The traditional Ritter reaction often requires stoichiometric amounts of strong and corrosive acids, such as sulfuric acid, which can limit its application with sensitive functional groups. researchgate.netrsc.org Consequently, significant research has been directed towards developing milder and more efficient catalytic systems.

A common laboratory procedure involves reacting benzonitrile with tert-butyl alcohol. acs.org In one variation, benzonitrile is reacted with tert-butyl acetate in the presence of a catalytic amount of sulfuric acid to produce N-tert-butylbenzamide in high yields (88-95%). organic-chemistry.org The reaction's efficiency is influenced by the source of the tert-butyl cation, the solvent, and the concentration of the acid. organic-chemistry.org

Catalytic System Developments for Ritter Reactions

To circumvent the harsh conditions of the classical Ritter reaction, various catalytic systems have been developed, encompassing heterogeneous, homogeneous, and inorganic acid catalysis. researchgate.netrsc.org These advancements aim to provide more environmentally friendly and efficient routes to N-tert-butylbenzamide and its analogues.

Heterogeneous Catalysis: Sulfated Polyborate Systems

A notable development in heterogeneous catalysis is the use of sulfated polyborate. This catalyst offers a mild, efficient, and environmentally benign option for the synthesis of N-tert-butyl amides from the reaction of nitriles with tertiary alcohols. ias.ac.inresearchgate.net Prepared from readily available and non-toxic boric acid, sulfated polyborate exhibits both Lewis and Brønsted acidity. ias.ac.inias.ac.in

This system allows for the reaction to be conducted under solvent-free conditions, leading to high yields and short reaction times. ias.ac.inresearchgate.net The catalyst is also recyclable without a significant loss of activity, adding to its ecological and economic advantages. ias.ac.in A general procedure involves stirring a mixture of the nitrile, tertiary alcohol (like tert-butanol), and the sulfated polyborate catalyst at an elevated temperature. ias.ac.in

Table 1: Synthesis of N-tert-butylbenzamide using Sulfated Polyborate Catalyst

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile, tert-butanol | Sulfated polyborate | 100°C, solvent-free | High | ias.ac.inias.ac.in |

Homogeneous Catalysis: Copper(II) Triflate (Cu(OTf)₂) Catalysis

In the realm of homogeneous catalysis, copper(II) triflate (Cu(OTf)₂) has emerged as a highly efficient catalyst for the Ritter reaction. researchgate.net This catalyst facilitates the synthesis of a range of N-tert-butyl amides from the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature. researchgate.net

Cu(OTf)₂ is stable and effective in promoting the reaction, leading to excellent isolated yields of the desired products. researchgate.net The reaction mechanism involves the interaction of the nitrile with di-tert-butyl dicarbonate in the presence of the copper catalyst.

Table 2: Cu(OTf)₂ Catalyzed Synthesis of N-tert-butyl Amides

| Nitrile Substrate | Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | di-tert-butyl dicarbonate | Cu(OTf)₂ | Room temp, solvent-free | High | researchgate.net |

| 3-Aminobenzonitrile | di-tert-butyl dicarbonate | Cu(OTf)₂ | Room temp, solvent-free | Up to 92% |

Inorganic Acid Catalysis: Sulfated Tungstate (B81510)

Sulfated tungstate serves as an efficient and reusable solid acid catalyst for the Ritter reaction, enabling the synthesis of amides from alcohols and nitriles under solvent-free conditions. rsc.orgrsc.org This inorganic acid catalyst provides a green chemistry approach to amide synthesis. rsc.org

The general procedure involves heating a mixture of the alcohol, nitrile, and sulfated tungstate. rsc.org The catalyst can be recovered by filtration and reused in subsequent reactions. rsc.org

Table 3: Sulfated Tungstate Catalyzed Ritter Reaction

| Alcohol | Nitrile | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Benzonitrile | Sulfated tungstate | 100°C, solvent-free | N-(1-Phenylethyl)benzamide | rsc.org |

Oxidative and C-H Activation Strategies

Beyond traditional Ritter-type reactions, newer strategies involving oxidative rearrangements and C-H activation have been explored for the synthesis of N-alkylbenzamides.

Oxaziridine (B8769555) Rearrangements to N-Alkylbenzamides

An atom-economical synthesis of N-alkylbenzamides can be achieved through the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water. rsc.org This method is particularly effective for producing N-tert-butylbenzamide. The starting N-tert-butyloxaziridines are prepared from the corresponding aldehyde and N-tert-butylamine. rsc.org

The rearrangement reaction is typically carried out by stirring the oxaziridine with a catalytic amount of iron(III) sulfate (B86663) in water, often in the presence of a surfactant like sodium dodecyl sulfate (SDS), at an elevated temperature. rsc.org

Table 4: Synthesis of N-tert-Butylbenzamide via Oxaziridine Rearrangement

| Oxaziridine | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-tert-Butyl-3-phenyloxaziridine | Fe₂(SO₄)₃·5H₂O | 70°C, H₂O, SDS | N-(tert-Butyl)benzamide | rsc.org |

Transition Metal-Catalyzed Direct C-H Amination of Benzamides

The direct amination of C-H bonds represents a highly atom-economical and efficient strategy for synthesizing arylamines. For benzamides, including N-tert-butylbenzamide, the amide functional group can act as a directing group, guiding the reaction to a specific position on the aromatic ring. This approach circumvents the need for pre-functionalized starting materials, such as haloarenes, streamlining the synthetic process. Current time information in Bangalore, IN.thieme-connect.com

Catalysts based on Group 9 transition metals, specifically iridium (Ir) and rhodium (Rh), have proven particularly effective in mediating the direct C-H amination of benzamides using organic azides as the nitrogen source. acs.org These reactions typically proceed under mild conditions and release dinitrogen (N₂) as the sole byproduct, making them environmentally benign. researchgate.netibs.re.kr

Iridium-catalyzed systems, often employing a precursor like [IrCp*Cl₂]₂ with a silver salt co-catalyst (e.g., AgNTf₂ or AgOAc), facilitate the ortho-C-H amidation of weakly coordinating benzamides. sci-hub.sersc.org The reaction can be performed with various organic azides, including sulfonyl azides, aryl azides, and even phosphoryl azides, to yield a diverse range of N-aryl and N-sulfonyl aminobenzamides. acs.orgrsc.org For instance, the amidation of N-tert-butylbenzamide with tosyl azide (B81097) can be efficiently carried out in an ionic liquid medium like [BMIM]PF₆ at 40°C. rsc.org A comparative analysis reveals that iridium catalysts generally show superior performance for aminations using sulfonyl, aryl, and acyl azides. acs.org

Table 1: Group 9 Metal-Catalyzed C-H Amination of N-tert-butylbenzamide

| Catalyst System | Nitrogen Source | Key Conditions | Product Type | Yield | Reference |

| [IrCpCl₂]₂ / AgNTf₂ | Tosyl Azide | [BMIM]PF₆, 40°C, 8h | ortho-Sulfonylaminobenzamide | 94% | rsc.org |

| [IrCpCl₂]₂ / AgOAc | Boc-azidoformate | DCE, 60°C | ortho-Boc-aminobenzamide | Good to Excellent | sci-hub.se |

| [{RhCpCl₂}₂] / AgSbF₆ | Benzyl (B1604629) Azide | DCE, 80°C | ortho-Benzylaminobenzamide | 71% | ibs.re.kr |

| [{RhCpCl₂}₂] / AgSbF₆ | Aryl Azides | DCE, 85°C | ortho-Arylaminobenzamide | 33-68% | researchgate.net |

DCE = 1,2-dichloroethane (B1671644); [BMIM]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate

A critical aspect of transition metal-catalyzed C-H functionalization is controlling the position of the new bond. In the amidation of benzamides, the amide moiety serves as an effective directing group, leading to high regioselectivity. nih.gov The reaction proceeds exclusively at the ortho-position relative to the amide directing group. rsc.org

This high degree of selectivity is attributed to the formation of a stable, five-membered cyclometalated intermediate. rsc.orgmdpi.com The catalytic cycle is initiated by the coordination of the amide's carbonyl oxygen to the metal center (e.g., Ir or Rh). This coordination positions the metal in close proximity to the ortho C-H bonds, facilitating a concerted metalation-deprotonation (CMD) step. researchgate.netmdpi.com This process forms a robust rhodacycle or iridacycle intermediate, into which the metal-nitrenoid species (formed from the azide) inserts, ultimately leading to the formation of the ortho-aminated product upon protodemetalation. rsc.orgresearchgate.net The inherent stability and favorable geometry of this five-membered ring intermediate effectively prevent functionalization at the meta and para positions. thieme-connect.com

Transamidation Reactions for Structural Diversification

Transamidation, or the exchange of the amine portion of an amide, offers a powerful tool for the late-stage diversification of molecular structures. While amides are generally stable and unreactive, their N-C(O) bond can be cleaved and reformed under specific conditions, allowing for the introduction of new functionalities without rebuilding the entire molecule.

For robust secondary amides like N-tert-butylbenzamide, direct transamidation is challenging due to the stability of the amide bond. thieme-connect.com However, chemoselective transamidation can be achieved by first activating the amide. This is commonly done by installing an electron-withdrawing group, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group, on the amide nitrogen. thieme-connect.comrsc.org These activated secondary amides become susceptible to nucleophilic attack by a new amine.

For example, N-Boc-N-arylbenzamides can undergo microwave-assisted transamidation with various amines under solvent-free and catalyst-free conditions to produce new tertiary and secondary amides. rsc.org Similarly, N-tosyl activated amides react smoothly with primary and secondary amines in ethanol (B145695) to yield the corresponding transamidation products in high yields. thieme-connect.comthieme-connect.com While direct transamidation of N-tert-butylbenzamide itself is not readily achieved, these activation-based methods provide a viable pathway for converting it into other structurally diverse amides. sci-hub.se

Synthesis of Substituted N-tert-butylbenzamides

The synthesis of N-tert-butylbenzamides bearing various substituents on the aromatic ring is readily accomplished through standard synthetic transformations, most commonly by reacting a substituted benzoyl chloride with tert-butylamine. prepchem.comorientjchem.orgnih.govgoogle.com

Nitro-substituted derivatives : N-tert-butyl-4-nitrobenzamide is typically synthesized by the reaction of 4-nitrobenzoyl chloride with tert-butylamine. nih.gov This nitro-substituted compound serves as a versatile intermediate. For example, it has been used as a standard substrate in the development of rhodium-catalyzed C-H amination reactions. ibs.re.kr

Cyano-substituted derivatives : The synthesis of N-tert-butyl-4-cyanobenzamide can be achieved from 4-cyanobenzoyl chloride and tert-butylamine. Alternatively, cyano groups can be introduced via methods like the Rosenmund–von Braun reaction, where a bromo-substituted analogue, such as 4-bromo-N-tert-butyl-2-fluorobenzamide, is treated with copper(I) cyanide to yield the corresponding N-tert-butyl-4-cyano-2-fluorobenzamide. google.com

Bromo-substituted derivatives : Bromo-substituted analogues are prepared by the straightforward amidation of the corresponding bromobenzoyl chloride. For instance, 4-bromo-N-tert-butyl-benzamide is obtained in high yield by reacting 4-bromobenzoyl chloride with tert-butylamine in a solvent like methylene chloride. researchgate.net

Fluoro-substituted derivatives : The preparation of fluoro-substituted N-tert-butylbenzamides follows the general principle of reacting a fluorobenzoyl chloride with tert-butylamine. mdpi.comtandfonline.com Polyfluorinated derivatives, such as 2,3,4,5-tetrafluoro-N-tert-butylbenzamide, have also been synthesized as part of studies on antiangiogenic agents. nih.gov

Amino-substituted derivatives : Amino-substituted N-tert-butylbenzamides are often prepared by the reduction of the corresponding nitro-analogue. For example, catalytic hydrogenation of N-tert-butyl-4-nitrobenzamide using a catalyst like palladium on carbon (Pd/C) yields 4-amino-N-tert-butylbenzamide. The aminomethyl derivative, 4-(aminomethyl)-N-(tert-butyl)benzamide, can be prepared by the reduction of the corresponding cyano compound. google.comchemscene.com

Acetamido-substituted derivatives : These compounds are typically synthesized by the acetylation of the corresponding amino-substituted precursor. 4-Amino-N-(tert-butyl)benzamide can be acetylated using acetyl chloride or acetic anhydride (B1165640) to produce 4-acetamido-N-(tert-butyl)benzamide. nih.gov

Hydroxy-substituted derivatives : The synthesis of hydroxy-substituted N-tert-butylbenzamides can be accomplished by the amidation of a hydroxybenzoic acid derivative. For example, 3,4,5-trihydroxy-N-tert-butyl-benzamide has been synthesized from gallic acid (3,4,5-trihydroxybenzoic acid) by coupling it with tert-butylamine using peptide coupling reagents like WSCD·HCl/HOBt. orientjchem.org Similarly, N-tert-butyl-4-hydroxybenzamide can be prepared from 4-hydroxybenzoyl chloride. prepchem.combiosynth.com

Chemical Transformations and Reactivity Profiles of N Tert Butylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzamide (B126) group is generally a meta-directing and deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen atom's lone pair can participate in resonance, which can activate the ortho and para positions to a certain extent. The bulky N-tert-butyl group can sterically hinder ortho-substitution.

The synthesis of substituted N-tert-butylbenzamide derivatives demonstrates the feasibility of electrophilic aromatic substitution. For instance, N-tert-butyl-4-nitrobenzamide and N-tert-butyl-3,5-dinitrobenzamide can be prepared, indicating that the benzene ring undergoes nitration. rsc.org Similarly, the existence and use of 4-Bromo-N-(tert-butyl)benzamide as a chemical intermediate confirms that the benzene ring can undergo halogenation, specifically bromination.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom in N-tert-butylbenzamide can act as a nucleophile, allowing for alkylation and the formation of various derivatives. However, the steric hindrance imposed by the tert-butyl group makes the amide nitrogen a poor nucleophile, often requiring specific conditions for reaction.

The synthesis of N-methyl-N-tert-butylbenzamide can be achieved through the reaction of an appropriate benzoyl chloride with N-tert-butyl-N-methyl amine. A similar procedure is documented for the preparation of the 4-nitro derivative, N-tert-butyl-N-methyl 4-nitrobenzamide. In that synthesis, N-tert-butyl-N-methyl amine is reacted with 4-nitrobenzoyl chloride in benzene. The product is then isolated by crystallization from ethanol (B145695). This general approach, involving the acylation of a secondary amine, serves as a standard method for producing N,N-disubstituted amides.

Table 1: Synthesis of a N-methyl-N-tert-butylbenzamide derivative

| Starting Reactants | Solvent | Product | Reported Yield |

| N-tert-butyl-N-methyl amine, 4-nitrobenzoyl chloride | Benzene | N-tert-butyl-N-methyl 4-nitrobenzamide | 28% |

Data sourced from patent literature describing a related synthesis.

Reactions with Organometallic Species and Complex Formation (e.g., Aluminium and Gallium Amidate Complexes)

N-tert-butylbenzamide readily reacts with organoaluminum compounds via protonolysis to form aluminum amidate complexes. The stoichiometry of the reactants plays a crucial role in determining the structure of the resulting product.

The reaction of N-tert-butylbenzamide with trimethylaluminium (Me₃Al) has been studied in detail.

When reacted with 1.1 molar equivalents of Me₃Al in refluxing hexane, a five-coordinated, dimeric compound, {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂ , is formed. rsc.org This complex features a four-membered Al-O-C-N ring. rsc.org

Using 2.2 molar equivalents of Me₃Al yields a monomeric compound, [Me₂Al{η²-tBuNCPh(µ-O)}AlMe₃] . rsc.org

These aluminum amidate complexes have been characterized by ¹H and ¹³C NMR spectroscopy and single-crystal X-ray diffraction. dntb.gov.ua They have shown potential as catalyst precursors for the Meerwein–Ponndorf–Verley–Oppenauer reduction–oxidation reactions. researchgate.net The formation of these complexes is influenced by both the steric hindrance of the N-substituent and the basicity of the amide. rsc.org More sterically hindered amides like N-tert-butylbenzamide favor the formation of four-membered ring complexes. rsc.org

While the reactions with aluminum are well-documented, specific studies on the complex formation of N-tert-butylbenzamide with organogallium species are less common in the literature. However, the chemical similarity between aluminum and gallium suggests that analogous gallium amidate complexes could likely be formed under similar conditions.

Table 2: Aluminium Amidate Complexes from N-tert-butylbenzamide

| Molar Equivalents of Me₃Al | Reaction Conditions | Product Complex | Structural Feature |

| 1.1 | Refluxing hexane | {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂ | Dimeric, five-coordinated Al |

| 2.2 | Refluxing hexane | [Me₂Al{η²-tBuNCPh(µ-O)}AlMe₃] | Monomeric |

Data derived from studies on reactions of amides with organoaluminum compounds. rsc.orgacs.org

Hydrogenation and Reduction Chemistry

The amide functionality of N-tert-butylbenzamide can be reduced, although the outcome is highly dependent on the reducing agent and reaction conditions. The steric bulk of the tert-butyl group can influence the reaction pathway.

A notable application is the reduction of N-tert-butylbenzamides to aldehydes. The use of lithium aluminum deuteride (B1239839) (LiAlD₄) allows for the synthesis of 1-deuteriobenzaldehydes. This reaction proceeds by the addition of the deuteride reagent to the amide carbonyl, forming an intermediate that eliminates to an aldimine, which is then hydrolyzed to the aldehyde. The bulky substituents are key to stopping the reduction at the aldehyde stage. Optimum yields are achieved using equimolar amounts of the amide and the deuteride reagent, followed by treatment with 5% HCl.

Furthermore, substituents on the aromatic ring can be selectively reduced. For example, the nitro group of N-tert-butyl-4-nitrobenzamide can be reduced to an amino group to form 4-amino-N-(tert-butyl)benzamide. This transformation is typically achieved through catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Investigation of Protonation Equilibria and Medium Effects

The study of N-tert-butylbenzamide in acidic solutions reveals complex protonation behavior. Ultraviolet (UV) spectra of the compound in sulfuric acid solutions (0–92%) show that two distinct processes occur as the acidity increases. oup.com

Initially, a peak at approximately 225 nm shifts to around 237 nm, and then further to the 245-250 nm region in highly acidic media. oup.com These spectral changes correspond to two overlapping events:

The protonation of the amide.

A pronounced medium effect on the protonated species.

While it was considered that this second process could be a tautomerization from an N-protonated to an O-protonated form, analysis using the excess acidity (X-function) method determined it to be a medium effect on the O-protonated amide. oup.com This method allows for the accurate calculation of the pKₐ for the protonated base (pKBH+) and the slope parameter (m*), even in the presence of significant medium effects. oup.com This demonstrates that N-tert-butylbenzamide, like other amides, primarily undergoes O-protonation in strong acids. oup.com

Thermal Decomposition Pathways

N-tert-butylbenzamide is a product in the thermal decomposition of more complex molecules such as N,O-diacyl-N-t-butylhydroxylamines. When these compounds are heated in a solvent like tetralin, N-t-butylbenzamide is formed as a major product alongside carboxylic acids and other compounds. oup.comoup.com

The compound itself exhibits enhanced thermal stability, a characteristic attributed to the tert-butyl group. vulcanchem.com While specific, detailed studies on its own thermal decomposition pathways are not extensively documented in readily available literature, its formation as a stable product in other decomposition reactions suggests it possesses a robust molecular structure. General advice for storing related compounds includes avoiding heat and storing under an inert atmosphere, which implies that decomposition can occur under forcing conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For N-tert-butylbenzamide, both proton (¹H) and carbon-¹³ (¹³C) NMR provide key insights into its molecular framework.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignment. In a typical non-interacting solvent like chloroform-d (B32938) (CDCl₃), the signals for N-tert-butylbenzamide are well-resolved. rsc.orgrsc.org

The ¹H NMR spectrum characteristically displays a multiplet for the aromatic protons of the phenyl ring, a broad singlet for the amide proton (N-H), and a sharp, prominent singlet for the nine equivalent protons of the tert-butyl group. rsc.orgrsc.org The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons. rsc.orgrsc.org The specific chemical shifts reported in various studies are consistent and provide definitive evidence for the compound's structure. rsc.orgrsc.orgresearchgate.net

| ¹H NMR (CDCl₃) | | | ¹³C NMR (CDCl₃) | | |---|---|---|---|---| | Assignment | Chemical Shift (δ) ppm | Source(s) | Assignment | Chemical Shift (δ) ppm | Source(s) | | Aromatic (C₆H₅) | 7.74 - 7.37 (m, 5H) | rsc.orgrsc.org | Carbonyl (C=O) | 166.8 - 166.9 | rsc.orgrsc.org | | Amide (N-H) | 5.93 - 5.97 (br s, 1H) | rsc.orgrsc.org | Aromatic (C-ipso) | 135.8 - 135.9 | rsc.orgrsc.org | | tert-Butyl (-C(CH₃)₃) | 1.46 - 1.47 (s, 9H) | rsc.orgrsc.org | Aromatic (CH) | 131.0, 128.4, 126.6 | rsc.orgrsc.org | | | | | Quaternary (-C(CH₃)₃) | 51.5 | rsc.orgrsc.org | | | | | Methyl (-C(CH₃)₃) | 28.8 | rsc.orgrsc.org |

When dissolved in aromatic solvents such as benzene (B151609) or toluene (B28343), shifts in the proton resonances can be observed due to anisotropic effects of the solvent's ring current. These solvent-induced shifts can provide information on the nature of solute-solvent interactions. Studies on related amides have used NMR in solvents like benzene and toluene to investigate self-association phenomena. researchgate.net

The multiplicity (splitting pattern) of NMR signals, governed by spin-spin coupling between adjacent nuclei, offers insight into the connectivity and stereochemistry of a molecule. rsc.org

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet due to multiple, overlapping coupling constants between ortho, meta, and para protons. rsc.orgrsc.org

tert-Butyl Protons: The nine protons of the tert-butyl group appear as a sharp singlet because they are all chemically equivalent and have no adjacent protons to couple with. rsc.orgrsc.org

Amide Proton: The N-H proton usually appears as a broad singlet. Its broadness can be attributed to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. rsc.org

The stereochemistry of the amide bond itself is of significant interest. Amides exhibit restricted rotation around the C-N bond, which can lead to distinct conformers. However, for N-tert-butylbenzamide, the steric bulk of the tert-butyl group generally favors a specific conformation. The planarity of the amide group and the potential for twisting (pyramidalization at the nitrogen atom) are aspects of its stereochemistry that can be probed by advanced NMR techniques and computational studies. nih.govmdpi.com The observed NMR data at room temperature is typically an average of any rapidly interconverting states. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of N-tert-butylbenzamide is dominated by strong absorptions corresponding to the N-H and carbonyl (C=O) functional groups. These bands are highly diagnostic. rsc.orgamazonaws.com

N-H Stretch (νN-H): In the solid state (KBr pellet), a distinct absorption band is observed around 3330 cm⁻¹, which is characteristic of the N-H stretching vibration in a hydrogen-bonded secondary amide. rsc.orgias.ac.in

Carbonyl Stretch (νC=O): A very strong and sharp absorption peak, known as the Amide I band, appears around 1640 cm⁻¹. This frequency is characteristic of the C=O stretching vibration in a conjugated secondary amide. rsc.orgamazonaws.com

| Vibrational Mode | Functional Group | **Typical Frequency (KBr, cm⁻¹) ** | Source(s) |

|---|---|---|---|

| N-H Stretch | Amide N-H | ~3332 | rsc.org |

| C=O Stretch (Amide I) | Amide C=O | ~1643 | rsc.orgamazonaws.com |

The precise frequencies of the ν(C=O) and ν(N-H) bands are sensitive to the local molecular environment, particularly hydrogen bonding and solvent polarity. researchgate.net FTIR studies of N-tert-butylbenzamide in various solvents reveal important information about solute-solvent interactions. researchgate.netresearchgate.net

In a study involving twelve organic solvents, the wavenumber of the carbonyl stretching vibration (νC=O) of N-tert-butylbenzamide was shown to correlate with empirical solvent parameters. researchgate.net When moving from a non-polar solvent to a more polar or hydrogen-bond-accepting solvent, the ν(C=O) band typically shifts to a lower frequency (a redshift). This is because hydrogen bonding to the carbonyl oxygen weakens the C=O double bond.

Conversely, the N-H stretching frequency is also affected. In non-coordinating solvents, a sharp band for the "free" non-hydrogen-bonded N-H group is observed at higher wavenumbers. In a solvent like toluene, the π-electron cloud of the aromatic ring can act as a weak hydrogen bond acceptor for the amide's N-H proton. This interaction, along with potential self-association of the amide molecules, leads to shifts in both the N-H and C=O bands, providing a spectroscopic handle on the thermodynamics of these interactions. researchgate.netresearchgate.net Studies on the self-association of amides in benzene and toluene have been conducted using IR spectroscopy to determine the thermodynamic parameters of these equilibria. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Protonation and Electronic Structure Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For N-tert-butylbenzamide, the spectrum is primarily dictated by the benzoyl chromophore. In a neutral solvent like tetrahydrofuran (B95107) (THF), the molecule exhibits absorption maxima characteristic of π→π* transitions within the aromatic ring and carbonyl group. nih.gov

A key application of UV-Vis spectroscopy for this compound has been in studying its protonation behavior in strong acids. cdnsciencepub.comcdnsciencepub.com When N-tert-butylbenzamide is dissolved in sulfuric acid solutions of increasing concentration, its UV spectrum undergoes significant changes. cdnsciencepub.com Initially, a peak at approximately 225 nm shifts to around 237 nm, and with further increases in acidity, it continues to shift into the 245–250 nm region. cdnsciencepub.com

This behavior indicates that more than one process is occurring. Detailed analysis using the excess acidity method has shown that these spectral changes are due to two distinct but overlapping events:

Protonation: The initial spectral shift is caused by the protonation of the amide, which occurs on the carbonyl oxygen atom. cdnsciencepub.comcdnsciencepub.com

Medium Effect: The subsequent, continuous shift at higher acidities is a result of a pronounced medium effect on the spectrum of the protonated species, rather than a second protonation or tautomerization event. cdnsciencepub.com

These studies successfully separated the protonation event from the medium effect, allowing for the accurate calculation of the compound's basicity (pKBH+). cdnsciencepub.comcdnsciencepub.com

Compound Index

| Compound Name |

|---|

| N-tert-butylbenzamide |

| Toluene |

| N-methyl benzamide (B126) |

| N-tert-butylacetamide |

| Carbon tetrachloride |

| Benzene |

| Chloroform-d (CDCl₃) |

| Tetrahydrofuran (THF) |

| Sulfuric acid |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of N-tert-butylbenzamide. The electron ionization (EI) mass spectrum of N-tert-butylbenzamide provides definitive confirmation of its molecular mass and reveals a consistent and predictable fragmentation pattern.

The molecular ion peak [M]•+ for N-tert-butylbenzamide (C₁₁H₁₅NO) is observed at a mass-to-charge ratio (m/z) of 177, corresponding to its molecular weight of 177.24 g/mol . nih.gov The fragmentation of the molecular ion under EI conditions is dominated by cleavages around the stable amide and tert-butyl groups.

The most prominent fragmentation pathway involves the cleavage of the bond between the amide nitrogen and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃), leading to the formation of the [C₆H₅CONH₂]•+ fragment ion, which is observed at m/z 122. nih.gov

The base peak in the spectrum, representing the most abundant fragment ion, is found at m/z 105. This peak corresponds to the highly stable benzoyl cation, [C₆H₅CO]⁺. It is formed through the cleavage of the amide C-N bond, often accompanied by a hydrogen rearrangement. Further fragmentation of the benzoyl cation via the loss of a neutral carbon monoxide (CO) molecule results in the formation of the phenyl cation, [C₆H₅]⁺, which gives rise to a significant peak at m/z 77. nih.gov The unimolecular ion decomposition pathways of N-tert-butylbenzamide and related aryl-substituted derivatives have been the subject of detailed fragmentation studies. acs.org

Table 1: Key Mass Spectrometry Fragmentation Data for N-tert-butylbenzamide

| m/z (Mass-to-Charge Ratio) | Ion Structure | Proposed Fragment | Relative Intensity |

| 177 | [C₁₁H₁₅NO]•+ | Molecular Ion | Moderate |

| 122 | [C₇H₆NO]⁺ | [M - C₄H₉]⁺ | High |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Base Peak |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | High |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain single-crystal X-ray diffraction data for N-tert-butylbenzamide and a potential N-tert-butylbenzamide-toluene co-crystal. Despite the search, no published crystal structure for either of these specific entities could be located. While crystal structures for isomers, such as p-tert-butylbenzamide, and more complex derivatives containing the N-tert-butylbenzamide moiety are available, they fall outside the scope of this article. nih.govmdpi.com The lack of available data prevents a detailed discussion on the solid-state molecular and supramolecular architecture of N-tert-butylbenzamide at this time.

Theoretical and Computational Chemistry Studies of N Tert Butylbenzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and predicting the reactivity of N-tert-butylbenzamide. DFT calculations are instrumental in optimizing molecular geometries and understanding electronic distributions within the molecule. For instance, in the context of C-H amination reactions, DFT studies have been employed to analyze the electronic nature of key intermediates and the energy barriers associated with the reaction, successfully rationalizing experimentally observed reactivity patterns. researchgate.netacs.org

Computational studies using DFT have also shed light on the electronic effects of substituents on the reactivity of related benzamide (B126) structures. researchgate.net For example, the introduction of electron-withdrawing groups can significantly alter the energetics of reaction pathways. researchgate.net Furthermore, DFT calculations have been utilized to investigate the impact of solvents on the properties of N-tert-butylbenzamide, for example, by modeling the effects of different solvent polarities on the molecule's behavior. researchgate.netresearchgate.net

The table below summarizes key parameters often derived from DFT calculations for N-tert-butylbenzamide and related systems.

| Calculated Property | Significance | Typical Software Used |

| HOMO-LUMO Gap | Indicates electronic excitability and reactivity. | Gaussian, Schrödinger |

| Molecular Geometry | Provides optimized bond lengths and angles. | Gaussian, AutoDock |

| Mulliken Charges | Describes the partial charges on individual atoms. | Gaussian |

| Dipole Moment | Quantifies the overall polarity of the molecule. | Gaussian |

This table is generated based on typical applications of DFT in chemical research and does not represent specific values for N-tert-butylbenzamide without direct computational output.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., C-H Amination)

Computational modeling has been pivotal in mapping out the intricate mechanisms of reactions involving N-tert-butylbenzamide, most notably in C-H amination reactions. These studies provide a step-by-step visualization of the reaction pathway, identifying intermediates and transition states.

A proposed catalytic cycle for the amination of N-tert-butylbenzamide often involves several key steps:

Formation of a catalytically active species. researchgate.net

Coordination of an azide (B81097), followed by the dissociation of dinitrogen to form a metal-nitrenoid intermediate. researchgate.net

Intramolecular insertion of the nitrenoid into a metallacyclic metal-carbon bond. researchgate.net

Protodemetalation to yield the aminated product. researchgate.net

DFT calculations have been crucial in determining the energetics of these steps, including the activation energies of transition states. researchgate.netacs.org For example, in rhodium-catalyzed C-H amination, DFT studies have shown that the stepwise nitrenoid pathway is more energetically favorable than a concerted amido insertion route. acs.orgibs.re.kr These computational insights are in good agreement with experimental observations. acs.org

The following table outlines the typical stages of a computationally modeled C-H amination reaction of N-tert-butylbenzamide.

| Reaction Stage | Description | Key Computational Insight |

| Catalyst Activation | Formation of the active catalytic species from a precursor. | Energetics of catalyst formation. |

| Nitrenoid Formation | Coordination of an azide and subsequent loss of N₂. | Characterization of the metal-nitrenoid intermediate. |

| C-N Bond Formation | Insertion of the nitrenoid into the C-H bond. | Identification of the transition state for C-N coupling. |

| Product Release | Protodemetalation to release the aminated product and regenerate the catalyst. | Determination of the rate-limiting step. acs.org |

This table illustrates a generalized mechanism and the role of computational modeling in its elucidation.

Analysis of Relativistic Effects in Catalysis

In catalytic systems involving heavy elements like iridium, relativistic effects become significant and can profoundly influence reactivity. For the C-H amination of N-tert-butylbenzamide, computational studies have highlighted the importance of these effects. researchgate.net When comparing iridium and rhodium catalysts, the superior performance of iridium has been attributed to strong relativistic effects. researchgate.netacs.orgacs.org

The relativistic contraction of the 6s orbital in iridium leads to greater participation of p or d orbitals in the metal-nitrenoid bond. acs.org This results in a more stable metallonitrene species compared to the rhodium analogue. acs.org These relativistic effects increase the electron density on the nitrogen atom of the metal-nitrogen bond, which in turn lowers the energy barrier for the concerted metalation-deprotonation step in the catalytic cycle. acs.org DFT calculations that include relativistic effects have shown a significant difference in the reaction energy diagrams for iridium and rhodium catalysts, with the iridium catalyst exhibiting a lower reaction barrier and a more stabilized product. researchgate.net

Correlation of Spectroscopic Data with Computational Parameters (e.g., Linear Solvation Energy Relationships)

A powerful application of computational chemistry is the ability to correlate calculated parameters with experimentally obtained spectroscopic data. For N-tert-butylbenzamide, studies have investigated the influence of solvents on its vibrational spectra, particularly the carbonyl stretching frequency (ν(C=O)). researchgate.netresearchgate.net

The wavenumbers of the carbonyl stretching vibration in different solvents have been correlated with various empirical solvent parameters, including Linear Solvation Energy Relationships (LSER). researchgate.netresearchgate.net Significant correlations have been found, indicating that the solvent environment plays a crucial role in the electronic structure of the amide group. researchgate.netresearchgate.net Computational models, such as the conductor-like polarizable continuum model (CPCM), are used to simulate the solvent effects and calculate theoretical vibrational frequencies, which can then be compared with experimental FTIR data. researchgate.net

Below is a table showing a hypothetical correlation between a computational parameter and an experimental spectroscopic measurement for N-tert-butylbenzamide in various solvents.

| Solvent | Experimental ν(C=O) (cm⁻¹) | Calculated ν(C=O) (cm⁻¹) (DFT/CPCM) |

| Toluene (B28343) | Value | Value |

| Dichloromethane | Value | Value |

| Acetonitrile (B52724) | Value | Value |

| Dimethyl sulfoxide (B87167) | Value | Value |

This is an illustrative table. Actual values would be obtained from specific experimental and computational studies.

Hyperconjugative and Anomeric Effect Analysis

The concepts of hyperconjugation and the anomeric effect, while more commonly discussed in the context of heterocyclic chemistry, can also be relevant to understanding the conformational preferences and reactivity of amides like N-tert-butylbenzamide. nih.govrsc.org Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. researchgate.net

In amides, the planarity of the N-C=O framework is a result of π-electron delocalization, which gives the C-N bond partial double bond character. researchgate.net However, steric hindrance from bulky substituents like the tert-butyl group can lead to distortions from planarity. researchgate.net Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the extent of hyperconjugative interactions and their influence on the molecular geometry and stability. researchgate.net

The anomeric effect, traditionally referring to the preference for an axial substituent on a heterocycle, is now understood to be a more general stereoelectronic effect. nih.govrsc.org In the context of N-tert-butylbenzamide, anomeric-type interactions could potentially influence the conformation around the N-C(O) bond, especially if heteroatoms are introduced at the nitrogen. While direct studies on the anomeric effect in N-tert-butylbenzamide are not prevalent, the underlying principles of orbital interactions are fundamental to its electronic structure. mdpi.com

The Role of Toluene As a Solvent and Reagent in N Tert Butylbenzamide Chemistry

Optimizing Reaction Conditions in Toluene-Mediated Syntheses

The selection of toluene (B28343) as a solvent necessitates the careful optimization of other reaction parameters, including temperature, catalyst systems, and reaction duration, to maximize efficiency and product yield.

Research into the synthesis of N-substituted amides frequently involves toluene as the solvent medium, particularly for reactions requiring high temperatures. For instance, in the rhodium-catalyzed oxidative C-H/C-H cross-coupling reaction between N-(tert-butyl)benzamide and N-phenylpivalamide, the optimal conditions were identified as using toluene as the solvent at a temperature of 150°C for 24 hours. sci-hub.box This system employed RhCl₃·3H₂O as a catalyst with silver carbonate (Ag₂CO₃) as the oxidant and trifluoroacetic acid (TFA) and copper(II) fluoride (B91410) (CuF₂) as additives. sci-hub.box

In other applications, such as the synthesis of N-tert-butyl 4-nitrobenzthioamide from N-tert-butyl 4-nitrobenzamide, the reaction is carried out by refluxing in dry toluene for 3 hours. google.com The use of reflux conditions indicates that the reaction is performed at toluene's boiling point to achieve a sufficient reaction rate. Similarly, reactions involving organoaluminium reagents and N-tert-butylbenzamide derivatives have been conducted in refluxing toluene. rsc.org

The Ritter reaction, a common method for preparing N-tert-butyl amides, can also be performed in toluene. One study on the synthesis of N-tert-butyl benzamide (B126) via a sulfated polyborate catalyzed Ritter reaction found that while a solvent-free condition was ultimately optimal, toluene at reflux for 6 hours yielded the product at 70% efficiency. ias.ac.in Another modified Ritter reaction for the amidation of norbornene with organic nitriles utilized a catalytic system in toluene under microwave irradiation at 95°C for 1 hour. researchgate.net

Furthermore, toluene can be a reactant itself. In the lithium diisopropylamide (LDA)-promoted benzylic aroylation of toluenes with unactivated tertiary benzamides, toluene acts as the nucleophilic benzyl (B1604629) source. sciengine.com While the primary solvent in this case was tetrahydrofuran (B95107) (THF), the study provides insight into the functionalization of toluene in amide chemistry. sciengine.com

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |

| C-H/C-H Cross-Coupling | N-(tert-butyl)benzamide, N-phenylpivalamide | RhCl₃·3H₂O, Ag₂CO₃, TFA, CuF₂ | Toluene | 150°C | 24 h | 66% (gram scale) | sci-hub.box |

| Thionation | N-tert-butyl 4-nitrobenzamide, Lawesson's reagent | None | Toluene | Reflux (~111°C) | 3 h | Not specified | google.com |

| Ritter Reaction | Benzonitrile (B105546), tert-Butanol (B103910) | Sulfated polyborate | Toluene | Reflux (~111°C) | 6 h | 70% | ias.ac.in |

| Organoaluminium Reaction | PhCONHC₆H₄X-p, R₃Al | None | Toluene | Reflux (~111°C) | Not specified | Not specified | rsc.org |

| Benzylic Aroylation | Tertiary benzamide, Toluene | LDA | THF | 60°C | 24 h | up to 92% | sciengine.com |

Comparative Solvent Studies: Toluene vs. Other Organic Solvents (e.g., Benzene (B151609), THF, Ethanol (B145695), Water, N-methylpyrrolidone)

The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and even reaction pathways. Toluene is often compared with other solvents to determine the most effective medium for the synthesis of N-tert-butylbenzamide and related compounds.

In a solvent optimization study for the sulfated polyborate-catalyzed Ritter reaction of benzonitrile and tert-butanol, toluene was compared against several other solvents. ias.ac.in The reaction yielded 70% of N-tert-butylbenzamide when conducted in refluxing toluene. ias.ac.in In comparison, acetonitrile (B52724) and 1,2-dichloroethane (B1671644) (EDC) gave lower yields of 50% and 30%, respectively. Tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) resulted in only trace amounts of the product, and no reaction occurred in water. ias.ac.in Ultimately, a solvent-free condition was found to be the most effective, yielding 96%. ias.ac.in

Benzene, a close structural analog of toluene, has also been used in similar syntheses. For the preparation of N-tert-butyl 4-bromobenzamide (B181206) and N-tert-butyl 4-cyanobenzamide (B1359955), benzene was used as the reaction medium, yielding 89% and 92% of the products, respectively. google.com In contrast, the synthesis of the parent N-tert-butyl benzamide was conducted in ethyl acetate (B1210297). google.com Studies comparing polymerization reactions have noted that catalytic activity was reduced in aromatic media like toluene compared to aliphatic solvents like heptane (B126788) or hexane, although the cis-1,4 content of the resulting polymer was higher in toluene. researchgate.net This suggests that aromatic solvents can coordinate to catalytic sites, affecting their activity. researchgate.net

In the context of a lithium diisopropylamide (LDA)-promoted benzylic aroylation, tetrahydrofuran (THF) was the solvent of choice. sciengine.com Toluene's weak acidity (pKa ≈ 43 in THF) necessitates the use of very strong bases for deprotonation, and the choice of solvent is crucial for the stability and reactivity of the resulting organometallic intermediates. sciengine.com

| Reaction | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Ritter Reaction (Sulfated Polyborate Catalyst) | ias.ac.in | ||||

| Water | Reflux | 6 | No Reaction | ||

| Ethanol | Reflux | 6 | 40 | ||

| THF | Reflux | 6 | Traces | ||

| EDC | Reflux | 6 | 30 | ||

| Toluene | Reflux | 6 | 70 | ||

| DMSO | 100°C | 6 | Traces | ||

| Solvent-free | 100°C | 1 | 96 | ||

| Amidation (Benzoyl Chloride & tert-Butylamine (B42293) derivatives) | google.com | ||||

| Benzene (for 4-bromobenzoyl chloride) | Not specified | Not specified | 89 | ||

| Benzene (for 4-cyanobenzoyl chloride) | Not specified | Not specified | 92 | ||

| Ethyl Acetate (for benzoyl chloride) | 0-10°C | Not specified | 87 |

Impact of Toluene on Reaction Yields and Selectivity

The use of toluene as a solvent can have a direct and significant impact on the yield and selectivity of reactions forming N-tert-butylbenzamide. Its non-polar nature can favor certain reaction pathways and influence the stability of intermediates and transition states.

As demonstrated in comparative studies, toluene can provide moderate to good yields. In the sulfated polyborate-catalyzed Ritter reaction, toluene afforded a 70% yield, which was superior to several other common organic solvents like THF, ethanol, and EDC, though not as effective as the solvent-free approach. ias.ac.in The higher boiling point of toluene allows for reactions to be run at elevated temperatures, which can be crucial for overcoming activation energy barriers, leading to higher yields in a reasonable timeframe compared to lower-boiling solvents.

In the synthesis of quinazolinones from 2-amino benzamides and methylarenes (including toluene), toluene serves as both a reactant and the solvent. rsc.org The study found that various substituted toluenes could be converted to the desired products in moderate to good yields, indicating that toluene is a compatible medium for these types of radical-based C-N bond-forming reactions. rsc.org The selectivity of the reaction is also a key consideration. In some catalytic processes, aromatic solvents like toluene can compete with substrates for coordination to the catalyst's active site, potentially lowering the reaction rate and yield compared to non-coordinating aliphatic solvents. researchgate.net

For the synthesis of 4-amino-N-(tert-butyl)benzamide, it has been noted that for certain palladium-catalyzed reactions, the use of dry toluene can lead to more consistent results, highlighting its positive impact on yield and reproducibility in specific catalytic cycles. vulcanchem.com

Toluene as a Solvent in Work-up and Purification Procedures

Beyond its role during the chemical reaction, toluene is also employed in the subsequent work-up and purification stages for N-tert-butylbenzamide and its derivatives. Its properties, such as good solvency for organic compounds and immiscibility with water, make it suitable for liquid-liquid extractions to separate the desired amide from aqueous solutions containing inorganic salts or other water-soluble impurities.

In the synthesis of N-tert-butyl 4-nitrobenzthioamide, after the reaction in toluene was complete, the solvent was removed in vacuo. google.com The resulting crude product was then taken up in ethyl acetate and purified by filtration through silica (B1680970) gel, a common sequence where an initial reaction solvent is swapped for another for the purification step. google.com

Recrystallization is a primary technique for purifying solid organic compounds, and the choice of solvent is critical. A suitable solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. Toluene, sometimes in combination with a co-solvent, is used for this purpose. For example, a patented process for preparing an amide-based nucleating agent describes a work-up that involves recrystallization from a toluene/n-hexane (1:1) mixture to obtain the desired pure product. google.com

Supramolecular Chemistry and Intermolecular Interactions of N Tert Butylbenzamide

Exploration of Hydrogen Bonding Motifs and Self-Association

The amide functionality (–CONH–) is a primary driver of intermolecular interactions in N-tert-butylbenzamide, facilitating self-association through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of N-H···O hydrogen bonds. Infrared (IR) spectroscopy studies have been instrumental in characterizing these interactions. In solution, N-tert-butylbenzamide exists in equilibrium between monomeric (free) and self-associated (hydrogen-bonded) species.

Research has shown that the self-association of N-butylbenzamides can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy in various solvents. researchgate.net The position of the carbonyl (νCO) stretching band in the IR spectrum is particularly sensitive to these interactions. researchgate.net For N-tert-butylbenzamide, as with other secondary amides, self-association leads to a decrease in the νCO frequency compared to the free monomer. The self-association process is influenced by both steric and inductive effects. researchgate.net Studies on isomeric N-butylacetamides have revealed that the tendency for self-association decreases with increased steric bulk around the nitrogen atom, in the order: N-n-butylacetamide > N-isobutylacetamide > N-sec-butylacetamide > N-tert-butylacetamide. researchgate.netresearchgate.net This trend highlights the significant role the tert-butyl group plays in modulating hydrogen bond formation.

| Compound | Interaction Type | Key Spectroscopic Feature | Observation |

|---|---|---|---|

| N-tert-butylbenzamide | Self-association | ν(C=O) stretching frequency | Position of the carbonyl band shows significant correlation with solvent acceptor number (AN). researchgate.net |

| N-tert-butylacetamide | Self-association | Equilibrium constants and enthalpies | Self-association is weaker compared to less sterically hindered N-butylacetamides. researchgate.netresearchgate.net |

| N-methylbenzamide | Self-association | ν(C=O) stretching frequency | Solvent-solute interactions studied and correlated with various solvent parameters. researchgate.net |

Influence of the tert-Butyl Group on Molecular Conformation and Steric Effects in Assemblies

In catalytic applications, the steric environment created by the tert-butyl group can be decisive for reactivity and selectivity. For instance, in asymmetric catalysis, the position of the tert-butyl group (on the amide nitrogen versus on an aryl ring) critically impacts metal-ligand coordination geometry and, consequently, the enantioselectivity of the reaction. The group's bulk can improve substrate rigidity but may also hinder access to a catalytic metal center, depending on the specific molecular context. In studies of N-acyloxy-N-alkoxyamides, the tert-butyl group was found to influence conformation and contribute to steric interactions that lead to twisted amide bonds. psu.edu The steric crowdedness can rigidify molecules, hindering intramolecular rotations and influencing photophysical properties in certain systems. acs.org

Crystal Engineering Principles and Solid-State Packing

The principles of crystal engineering are used to understand and predict the solid-state packing of molecules like N-tert-butylbenzamide. The final crystal structure is a result of a delicate balance between various intermolecular forces, including strong hydrogen bonds (N-H···O), weaker C-H···O and C-H···π interactions, and van der Waals forces. The bulky tert-butyl group, while hindering some forms of close packing, can also direct the assembly into specific, predictable motifs.

For example, in the crystal structure of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, a derivative of N-tert-butylbenzamide, the molecules arrange into a specific three-dimensional cross-stacking pattern. acs.org This arrangement is driven by a combination of C–H···π interactions and various hydrogen bonds, leading to aggregation-induced emission enhancement. acs.org In other complex amides, the tert-butyl group is known to participate in forming sheet-like structures through combinations of C-H···O and C-H···π hydrogen bonds. nih.gov The solid-state conformation of such molecules can be significantly influenced by crystal packing forces, which may differ from the preferred conformation in solution. psu.edu

| Compound/System | Key Interaction | Resulting Structure/Property | Reference |

|---|---|---|---|

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide | C–H···π interactions, Hydrogen bonds | Three-dimensional #-shaped cross stacking | acs.org |

| Substituted N-benzyl-N-(pyrazol-5-yl)acetamides with tert-butyl groups | C-H···O and C-H···π hydrogen bonds | Formation of chains or sheets | nih.gov |

| N-acyloxy-N-alkoxyamides with tert-butyl groups | Steric interactions, Crystal packing | Twisted amide bonds, specific solid-state conformations | psu.edu |

Ligand-Metal Interactions in Coordination Complexes

N-tert-butylbenzamide can act as a ligand, coordinating to metal centers to form a variety of complexes. Coordination typically occurs through the lone pair of electrons on the carbonyl oxygen atom, which is a more favorable coordination site than the nitrogen atom due to the delocalization of the nitrogen lone pair in the amide resonance. researchgate.netacs.org

Studies have shown that N-tert-butylbenzamide and its para-substituted derivatives form stable adducts with various metal halides, including those of tin (SnCl₄, SnBr₄), titanium (TiCl₄), vanadium (VCl₄), and antimony (SbCl₅). researchgate.net The resulting complexes generally have octahedral structures. researchgate.net Similarly, N-tert-butylbenzamide reacts with organoaluminum compounds like trimethylaluminum (B3029685) (Me₃Al). acs.orgacs.org Depending on the stoichiometry and the steric hindrance of the amide, the reaction can yield dimeric complexes with a four-membered {Al-O-C-N} ring or monomeric, dinuclear aluminum complexes. acs.orgacs.org The steric bulk of the N-tert-butyl group favors the formation of four-membered ring structures over the eight- or twelve-membered rings formed by less hindered amides. acs.org Furthermore, N-tert-butylbenzamide serves as a substrate in transition-metal-catalyzed C-H activation and amination reactions, where it acts as a directing group, coordinating to metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) to guide the reaction to a specific site on the phenyl ring. nih.govresearchgate.netacs.org

| Metal/Reagent | Resulting Complex Type | Coordination Mode | Reference |

|---|---|---|---|

| SnCl₄, SnBr₄, TiCl₄, VCl₄ | Octahedral Adducts (MX₄L₂) | Coordination through carbonyl oxygen | researchgate.net |

| SbCl₅ | MX₅L Adducts | Coordination through carbonyl oxygen | researchgate.net |

| Me₃Al (Organoaluminum) | Dimeric or Monomeric Aluminum Amidates | η²-coordination involving O and N atoms | acs.orgacs.org |

| Ru(II), Rh(III), Ir(III) | Catalytic Intermediates | Acts as a directing group in C-H activation | nih.govacs.org |

Anion-Binding Properties in Macrocyclic Systems

The hydrogen-bonding capability of the amide group makes N-tert-butylbenzamide and its derivatives valuable components in the design of macrocyclic host molecules for anion recognition. When incorporated into a larger macrocyclic framework, the N-H group can be pre-organized to form a binding pocket for anionic guests.

N Tert Butylbenzamide As a Core Structure in Advanced Materials and Chemical Building Blocks

Role as an Intermediate in Multi-Step Organic Synthesis

The N-tert-butylbenzamide framework is a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. smolecule.comontosight.ai The tert-butyl group can serve as a removable protecting group for the amide nitrogen, allowing for selective reactions at other sites of the molecule. researchgate.net Furthermore, the amide group itself can act as a directing group, guiding the addition of new functional groups to specific positions on the aromatic ring. acs.orgihbt.res.in

A significant application of N-tert-butylbenzamide as an intermediate is in the synthesis of isoindolinones, a class of compounds present in many biologically active molecules and natural products. rsc.org In one example, N-substituted benzamides, including N-tert-butylbenzamide, undergo a ruthenium-catalyzed cyclization reaction with allylic alcohols to yield 3-substituted isoindolinone derivatives. rsc.org This reaction proceeds through a multi-step mechanism involving the formation of a five-membered ruthenacycle intermediate. rsc.org While N-benzyl substituted benzamides give good yields, the reaction with N-tert-butylbenzamide results in a mixture of the desired cyclized product and an ortho-alkenylated side product. rsc.org

Derivatives of N-tert-butylbenzamide are also key intermediates. For instance, 4-Amino-N-(tert-butyl)benzamide is a versatile precursor in medicinal chemistry for creating pharmaceutical compounds. biosynth.comxindaobiotech.com It can be converted into more complex structures, such as 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, which serves as a building block for potential therapeutics. biosynth.com The synthesis of these intermediates often involves multiple steps, highlighting the foundational role of the N-tert-butylbenzamide core. biosynth.com

The following table summarizes several synthetic applications where N-tert-butylbenzamide and its derivatives serve as critical intermediates.

| Intermediate | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| N-tert-butylbenzamide | Ru(II)-catalyzed C-H arylation | Ortho-arylated benzamides | Introduces functional groups at the ortho position, a key step in building complex molecules. | acs.org |

| N-tert-butylbenzamide | Ru-catalyzed cyclization with allylic alcohols | 3-substituted isoindolinones | Provides access to biologically important heterocyclic scaffolds. | rsc.org |

| 4-Amino-N-(tert-butyl)benzamide | Chloromethylation and further derivatization | Pharmaceutical compounds | Serves as a building block in drug discovery and development. | biosynth.comxindaobiotech.com |

| N-benzyl-N-(tert-butyl)-4-iodobenzamide | Intermediate for further coupling reactions | Complex organic molecules, specialty chemicals | The iodine atom provides a reactive site for creating more elaborate structures. | smolecule.com |

| N-tert-butylbenzamide | Aryne three-component coupling | N-tert-butyl benzamide (B126) (as a side product) | Demonstrates reactivity with highly reactive intermediates like benzyne. | caltech.edu |

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The amide group in N-tert-butylbenzamide is particularly adept at forming strong and directional hydrogen bonds (N-H···O=C), which are fundamental to creating such architectures. researchgate.netscience.gov These interactions can lead to the self-assembly of molecules into chains, sheets, or more complex three-dimensional networks known as hydrogen-bonded organic frameworks (HOFs). researchgate.netnih.gov

Benzene-1,3,5-tricarboxamides (BTAs), which are molecules with three benzamide groups extending from a central benzene (B151609) ring, are well-known building blocks for supramolecular polymers. nih.govuni-bayreuth.de Studies on these systems reveal that the amide groups organize through a helical network of three hydrogen bonds, leading to the formation of long, stable columnar structures. nih.gov The principles governing BTA assembly, particularly the crucial role of hydrogen bonding, are directly applicable to understanding the potential of N-tert-butylbenzamide as a component in larger supramolecular designs. nih.gov The formation of these ordered structures is not limited to purely organic systems; N-tert-butylbenzamide and its derivatives can also act as ligands that coordinate to metal ions, forming adducts and potentially metal-organic frameworks (MOFs). researchgate.netresearchgate.net

The table below highlights examples of how the benzamide motif contributes to the formation of supramolecular structures.

| Molecule/System | Key Interaction | Resulting Architecture | Significance | Reference |

|---|---|---|---|---|

| N-butylbenzamides | Intermolecular N-H···O=C hydrogen bonding | Self-associated chains | Demonstrates the fundamental ability of the amide group to direct assembly. | researchgate.net |

| 4,4'-(ethene-1,2-diyl)bis(N-butylbenzamide) | 1D hydrogen-bonding double chains | Lamellar (layered) crystal structure | Creates functional materials with properties like ferroelectricity. | acs.org |

| Benzene-1,3,5-tricarboxamides (BTAs) | Helical threefold hydrogen-bond pattern | Columnar supramolecular polymers | Forms robust, well-defined nanofibers for advanced materials. | nih.gov |

| N-tert-butylbenzamide derivatives | Coordination to metal halides (e.g., SnCl4, TiCl4) | Discrete metal-amide adducts | Acts as a ligand for the construction of inorganic-organic hybrid materials. | researchgate.net |

Design and Synthesis of Derivatives for Structure-Reactivity Correlation Studies